molecular formula C18H18N2O3 B269355 N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No. B269355
M. Wt: 310.3 g/mol
InChI Key: VYNRGKUQQDUINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of pharmacological properties, including vasodilation, anti-inflammatory, and anti-cancer effects. In

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that mediates several physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 binds to the heme moiety of sGC and stabilizes the enzyme in its active conformation, leading to increased production of cGMP.
Biochemical and Physiological Effects:
Apart from its vasodilatory effects, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been found to exhibit anti-inflammatory and anti-cancer effects. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is its selectivity towards sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 specifically targets sGC and does not produce unwanted side effects. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide. One area of interest is its potential use in the treatment of cancer. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer. Another area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can help in the development of new therapeutic strategies for the treatment of various diseases.
Conclusion:
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its vasodilatory, anti-inflammatory, and anti-cancer effects make it a potential candidate for the treatment of various diseases. Further research on this compound can lead to the development of new therapeutic strategies that can improve the quality of life of patients suffering from these diseases.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the reaction of 2-(2-ethoxyethoxy)aniline with 2-bromo-1-(2-cyanophenyl)ethanone in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a vasodilator. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been found to activate the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of vascular smooth muscle cells and dilation of blood vessels, thereby reducing blood pressure.

properties

Product Name

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C18H18N2O3/c1-2-22-11-12-23-17-10-6-4-8-15(17)18(21)20-16-9-5-3-7-14(16)13-19/h3-10H,2,11-12H2,1H3,(H,20,21)

InChI Key

VYNRGKUQQDUINS-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.